N-ethyl-6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine
Description
N-ethyl-6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a pyrimidine derivative featuring a trifluoromethyl-substituted pyridine-piperazine moiety. Its molecular formula is C₁₇H₂₀F₃N₇, with a molecular weight of 379.39 g/mol. The compound’s structure includes:
- A pyrimidine core substituted at position 2 with a piperazine group.
- A 3-(trifluoromethyl)pyridin-2-yl substituent on the piperazine ring.
- An ethylamine group at position 4 and a methyl group at position 6 of the pyrimidine.
This compound is hypothesized to exhibit biological activity through kinase inhibition, given structural similarities to known kinase inhibitors (e.g., MAP3K12 inhibitors in ).
Properties
IUPAC Name |
N-ethyl-6-methyl-2-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N6/c1-3-21-14-11-12(2)23-16(24-14)26-9-7-25(8-10-26)15-13(17(18,19)20)5-4-6-22-15/h4-6,11H,3,7-10H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNWBDFECNSDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
Compound 1 : N-ethyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine ()
- Key Differences :
- Pyrimidine substituents: Methyl at position 4 vs. 6 in the target compound.
- Pyridine substitution: Trifluoromethyl at position 5 vs. 3 in the target.
- Implications :
Compound 2 : 2-(3,3-Difluoropyrrolidin-1-yl)-6-piperidin-4-yl-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-amine ()
- Key Differences :
- Replaces piperazine with a difluoropyrrolidine-piperidine hybrid.
- Lacks the ethylamine group at position 3.
- Activity : Reported Ki = 2.0 nM for MAP3K12 inhibition, suggesting that rigid, fluorinated heterocycles improve potency.
Compound 3 : N-ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine ()
- Key Differences :
- Pyridine substitution: Trifluoromethyl at position 2 vs. 3.
- Lacks the 6-methyl group on pyrimidine.
- Molecular Weight : 352.36 g/mol (vs. 379.39 g/mol for the target).
Pharmacological and Physicochemical Properties
Activity Insights :
Preparation Methods
Preparation of 1-[3-(Trifluoromethyl)Pyridin-2-Yl]Piperazine
The trifluoromethylpyridine-piperazine subunit is a critical precursor. Two primary routes are documented:
Route A: Nucleophilic Aromatic Substitution
A high-yielding method involves reacting 2-chloro-3-(trifluoromethyl)pyridine with excess piperazine in acetonitrile at reflux (81.4% yield). The reaction proceeds via nucleophilic displacement of chlorine, facilitated by the electron-withdrawing trifluoromethyl group activating the pyridine ring.
Table 1: Reaction Conditions for Intermediate Synthesis
| Starting Material | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 2-Chloro-3-(trifluoromethyl)pyridine | Piperazine | Acetonitrile | Reflux | 81.4% | |
| 2-Chloro-6-(trifluoromethyl)pyridine | Piperazine | DMF | 100°C | 72% |
Alternative conditions using DMF and triethylamine at 100°C achieved 72% yield, though prolonged heating risked side reactions. The product is typically purified via distillation or silica gel chromatography.
Synthesis of N-Ethyl-6-Methyl-2-Chloropyrimidin-4-Amine
The pyrimidine core is constructed through cyclization or functional group interconversion. A documented approach involves:
-
Condensation of ethylguanidine with methylmalononitrile to form 2-amino-4-methylpyrimidine.
-
Chlorination using phosphorus oxychloride (POCl₃) to introduce the reactive chlorine atom at position 2.
-
N-Ethylation via nucleophilic substitution with ethylamine under basic conditions.
Critical Considerations :
-
Chlorination requires anhydrous conditions to prevent hydrolysis.
-
N-Ethylation efficiency depends on the base (e.g., K₂CO₃ vs. NaH), with polar aprotic solvents like THF favoring higher yields.
Coupling Strategies for Final Product Assembly
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of N-ethyl-6-methyl-2-chloropyrimidin-4-amine with 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine is a robust method. A representative protocol uses:
Table 2: Coupling Reaction Optimization
| Catalyst System | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Pd₂(dba)₃/XantPhos | Cs₂CO₃ | Toluene | 110°C | 68% | |
| Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 100°C | 55% |
The choice of ligand significantly impacts efficiency; bulky phosphines like XantPhos suppress β-hydride elimination, enhancing stability of the palladium intermediate.
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the chloropyrimidine’s chlorine with piperazine is feasible under strongly basic conditions:
Limitations :
-
Competing hydrolysis of chloropyrimidine necessitates strict anhydrous conditions.
-
Excess piperazine (1.5–2.0 equiv) is required to drive the reaction.
Purification and Characterization
Chromatographic Techniques
Q & A
Q. Q1. What are the optimal synthetic routes for preparing N-ethyl-6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:
Pyrimidine Core Formation: React 4-chloro-6-methylpyrimidine with ethylamine under reflux in anhydrous THF, catalyzed by triethylamine (TEA), to introduce the N-ethyl group .
Piperazine Coupling: Attach the 3-(trifluoromethyl)pyridin-2-yl-piperazine moiety via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos as a catalyst system in toluene at 110°C .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity.
Key Variables:
- Temperature: Higher temperatures (110–120°C) improve coupling efficiency but may degrade sensitive trifluoromethyl groups.
- Catalyst Loading: Pd(OAc)₂ (5 mol%) balances cost and reactivity .
Q. Q2. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Resolve piperazine-pyridine dihedral angles (critical for target binding) .
- HRMS: Validate molecular weight (calculated for C₁₈H₂₂F₃N₇: 393.19 g/mol).
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s kinase inhibition profile?
Methodological Answer:
Analog Synthesis: Systematically modify:
- Pyrimidine Substituents: Replace ethyl with cyclopropyl to assess steric effects .
- Piperazine Linker: Test bulkier groups (e.g., 4-methoxyphenyl) to enhance binding pocket interactions .
Biological Assays:
- Kinase Panel Screening: Use ADP-Glo™ assays against 50+ kinases (e.g., JAK2, EGFR) to identify selectivity .
- IC₅₀ Determination: Compare analogs using dose-response curves (0.1 nM–10 µM range).
Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes with kinase ATP pockets .
Q. Q4. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling:
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify rapid oxidative degradation (e.g., CYP3A4-mediated N-deethylation) .
- Plasma Protein Binding: Use equilibrium dialysis; >95% binding may reduce free drug availability .
- Formulation Optimization:
- Nanoparticle Encapsulation: Improve bioavailability by 3–5× using PLGA nanoparticles (size: 150–200 nm) .
Q. Q5. How can computational methods predict off-target interactions for this compound?
Methodological Answer:
Target Prediction: Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., serotonin receptors due to piperazine motifs) .
Molecular Dynamics (MD): Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100 ns trajectories .
Toxicophore Mapping: Apply Derek Nexus to flag structural alerts (e.g., mutagenic potential from aromatic amines) .
Q. Q6. What experimental approaches validate the compound’s stability under varying storage conditions?
Methodological Answer:
Q. Q7. How can in vivo models be tailored to study this compound’s efficacy in neurological disorders?
Methodological Answer:
- Animal Models:
- Neuroinflammation: LPS-induced microglial activation in mice (dose: 10 mg/kg, i.p.) .
- Cognitive Dysfunction: Morris water maze in Aβ42-infused rats.
- Biomarker Analysis:
- ELISA: Measure TNF-α, IL-6 in CSF.
- Microdialysis: Monitor extracellular dopamine levels in striatum .
Data Contradiction Example:
Conflicting reports on trifluoromethyl group orientation ( vs. 9) may arise from crystallographic packing forces. Address this via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
